REACTION_SMILES
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[Cl-:1].[Cl:3][c:4]1[c:5]([N:14]=[CH:15][N:16]([CH3:17])[CH3:18])[c:6]([Cl:13])[cH:7][c:8]([N+:10]([O-:11])=[O:12])[cH:9]1.[ClH:2]>>[Cl:3][c:4]1[c:5]([N:14]=[CH:15][N:16]([CH3:17])[CH3:18])[c:6]([Cl:13])[cH:7][c:8]([NH2:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=Nc1c(Cl)cc([N+](=O)[O-])cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CN(C)C=Nc1c(Cl)cc(N)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |